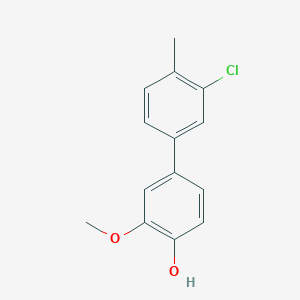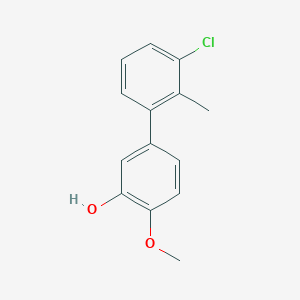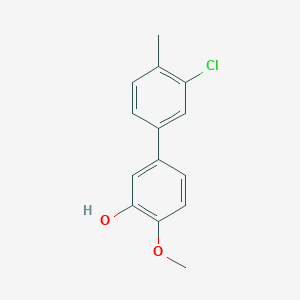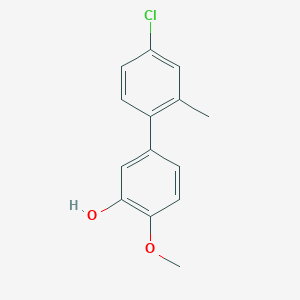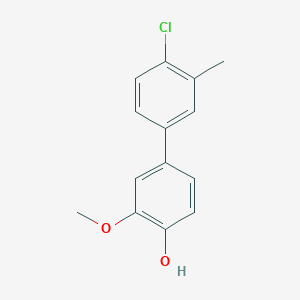
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol, 95% (abbreviated 4-CMP-2-MP) is an organic compound that has been used in a variety of scientific research applications due to its unique properties. It is a white solid with a melting point of 80-82 °C and a boiling point of 178-180 °C. 4-CMP-2-MP has a molecular weight of 204.58 g/mol and is soluble in water and alcohol. It is a derivative of phenol and contains both an aromatic ring and a methoxy group.
Applications De Recherche Scientifique
4-CMP-2-MP has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reactant in the synthesis of pharmaceuticals. It has also been used as a fluorescent probe for the detection of proteins and as an inhibitor of enzymes such as tyrosinase and xanthine oxidase. It has also been used as a model compound for the study of the structure and reactivity of other organic compounds.
Mécanisme D'action
The mechanism of action of 4-CMP-2-MP is not fully understood. However, it is believed to act as an inhibitor of enzymes by binding to the active site of the enzyme and preventing the substrate from binding. It is also believed to act as a fluorescent probe by binding to certain molecules and emitting light upon excitation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-2-MP are not well understood. However, studies have shown that it can inhibit the activity of certain enzymes, such as tyrosinase and xanthine oxidase, which are involved in the metabolism of certain compounds. It has also been shown to have antioxidant properties, which could be beneficial in certain medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-CMP-2-MP in laboratory experiments is its low cost and availability. It is also relatively easy to synthesize and handle, making it a suitable reagent for a variety of reactions. However, it is important to note that 4-CMP-2-MP can be toxic if ingested and should be handled with care. It is also important to note that its effects on biochemical and physiological processes are not fully understood and further research is needed.
Orientations Futures
The potential applications of 4-CMP-2-MP are vast and further research is necessary to fully understand its biochemical and physiological effects. Possible future directions include further research into its enzyme inhibition properties, its potential as an antioxidant, and its potential for use in drug synthesis. Additionally, further research into its structure and reactivity could lead to the development of new compounds with similar properties. Finally, research into its potential as a fluorescent probe could lead to the development of new methods for the detection of proteins and other molecules.
Méthodes De Synthèse
4-CMP-2-MP can be synthesized from 4-chloro-3-methylphenol via a two-step process. The first step involves the reaction of 4-chloro-3-methylphenol with methanesulfonyl chloride in the presence of a base, such as pyridine, to form 4-(4-chloro-3-methylphenyl)-2-methanesulfonate. The second step involves the reaction of 4-(4-chloro-3-methylphenyl)-2-methanesulfonate with a base, such as sodium hydroxide, to form 4-(4-chloro-3-methylphenyl)-2-methoxyphenol.
Propriétés
IUPAC Name |
4-(4-chloro-3-methylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-9-7-10(3-5-12(9)15)11-4-6-13(16)14(8-11)17-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKMJEDPMYMPFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685605 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenyl)-2-methoxyphenol | |
CAS RN |
1261920-79-9 |
Source


|
| Record name | 4'-Chloro-3-methoxy-3'-methyl[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








